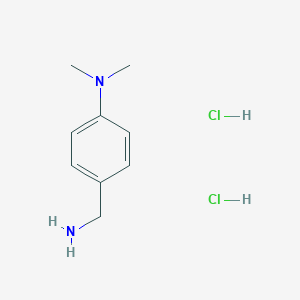

4-(Dimethylamino)benzylamine dihydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-N,N-dimethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-11(2)9-5-3-8(7-10)4-6-9;;/h3-6H,7,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZQHDOWSPJUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370409 | |

| Record name | 4-(Dimethylamino)benzylamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34403-52-6 | |

| Record name | 4-(Dimethylamino)benzylamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-N,N-dimethylaniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Dimethylamino)benzylamine dihydrochloride molecular weight

An In-Depth Technical Guide to 4-(Dimethylamino)benzylamine Dihydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the fundamental properties, synthesis, characterization, and applications of this compound, providing not just protocols but the scientific rationale behind the methodologies.

Executive Summary: Compound Overview

This compound is a substituted benzylamine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a primary amine and a tertiary dimethylamino group on a benzene ring, imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds and derivatization reagents. This document provides an in-depth exploration of its chemical and physical properties, a validated synthesis protocol from its common precursor, and a framework for its analytical characterization.

Physicochemical and Structural Properties

The dihydrochloride salt form of 4-(Dimethylamino)benzylamine enhances its stability and solubility in aqueous media, which is often advantageous for reaction setup and purification processes. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 223.14 g/mol | [1][2] |

| Chemical Formula | (CH₃)₂NC₆H₄CH₂NH₂ · 2HCl | [1][2] |

| CAS Number | 34403-52-6 | [1][2] |

| Appearance | Off-white to yellow crystalline powder | |

| Melting Point | 220 - 224 °C (decomposes) | |

| Solubility | Soluble in water (50 mg/mL) | |

| Purity (Typical) | ≥95% | [2] |

The structure consists of a benzylamine core with a dimethylamino group at the para (4) position. The two hydrochloride molecules associate with the two basic nitrogen centers: the primary benzylic amine and the tertiary aniline-like amine.

Synthesis Pathway and Experimental Protocols

The most logical and common synthetic route to 4-(Dimethylamino)benzylamine involves a two-step process starting from N,N-dimethylaniline. First, the aldehyde functional group is introduced via the Vilsmeier-Haack reaction to produce the key intermediate, 4-(Dimethylamino)benzaldehyde. This aldehyde is then converted to the target primary amine via reductive amination.

Figure 2: Mechanism of Reductive Amination.

Methodology:

-

Reaction Setup: Dissolve 10 mmol of 4-(Dimethylamino)benzaldehyde in methanol in a round-bottom flask.

-

Imine Formation: Add 30-50 mmol (a 3-5 fold excess) of an ammonia source, such as ammonium acetate. The acetate salt also helps maintain a weakly acidic pH (around 6-7) which is optimal for imine formation. [3]Stir at room temperature for 1 hour.

-

Reduction: Add 15 mmol of sodium cyanoborohydride (NaBH₃CN) portion-wise to the solution. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).

-

Quenching and Extraction: Carefully add 1M HCl to quench the excess reducing agent until gas evolution ceases. Evaporate the methanol under reduced pressure. Add water and basify with 2M NaOH to pH > 12 to deprotonate the amine. Extract the free base product into an organic solvent like dichloromethane or ethyl acetate (3x).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4-(Dimethylamino)benzylamine free base as an oil or low-melting solid.

-

Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol or diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring. The dihydrochloride salt will precipitate.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

A self-validating protocol for quality control ensures the identity, purity, and integrity of the synthesized compound. This involves a multi-technique approach.

Sources

4-(Dimethylamino)benzylamine dihydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 4-(Dimethylamino)benzylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound of significant interest in various research and development sectors, including its use as a building block in organic synthesis and its potential applications in medicinal chemistry.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in experimental workflows. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental protocols and safety guidelines to ensure accurate and safe laboratory practices.

Chemical Identity and Structure

This compound is the dihydrochloride salt of 4-(dimethylamino)benzylamine. The presence of two hydrochloride moieties significantly influences its physical properties, particularly its solubility and stability, compared to the free base.

Molecular Structure:

The chemical structure of this compound is illustrated below. The molecule consists of a benzylamine core with a dimethylamino group at the para (4-) position of the benzene ring. The two amine groups are protonated to form the dihydrochloride salt.

Caption: Chemical structure of this compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing experiments, selecting appropriate solvents, and ensuring stable storage conditions.

| Property | Value | Source(s) |

| CAS Number | 34403-52-6 | [1][2] |

| Molecular Formula | (CH₃)₂NC₆H₄CH₂NH₂ · 2HCl | [1][2] |

| Molecular Weight | 223.14 g/mol | [1][2][3] |

| Appearance | Faintly yellow to yellow solid | [1] |

| Melting Point | 220-224 °C (decomposes) | [1] |

| Boiling Point | Not applicable (decomposes) | N/A |

| Solubility | Soluble in water (50 mg/mL) | [1] |

| Purity | ≥95% | [1][2] |

Expert Insights: The observed melting point is a decomposition temperature, which is a critical consideration for any thermal analysis or high-temperature reactions. The high water solubility is expected for a dihydrochloride salt, making it suitable for aqueous-based reactions and biological assays.

Experimental Protocol: Melting Point Determination

The determination of a substance's melting point is a fundamental technique for assessing its purity. For this compound, this is particularly important as a sharp melting range is indicative of high purity.

Principle

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. Impurities typically depress and broaden the melting point range. The protocol described here utilizes the capillary method, a widely accepted and reliable technique.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube by tapping the sealed end of the tube on a hard surface. The packed sample should be approximately 2-3 mm in height.

-

-

Instrument Setup:

-

Use a calibrated digital melting point apparatus.

-

Set the starting temperature to approximately 20 °C below the expected melting point (around 200 °C).

-

Set a ramp rate of 1-2 °C per minute to ensure thermal equilibrium and an accurate reading. A slower ramp rate during the melting phase provides a more precise determination.

-

-

Measurement:

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

Observe the sample through the magnifying lens as the temperature increases.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point).

-

Note any signs of decomposition, such as charring or gas evolution, which is expected for this compound.[1]

-

-

Data Interpretation:

-

The melting range is the difference between the onset and clear point temperatures. A narrow range (e.g., 1-2 °C) suggests high purity.

-

Compare the observed melting range to the literature value (220-224 °C).[1]

-

Self-Validating System and Causality

This protocol is designed to be self-validating. The use of a calibrated instrument ensures the accuracy of the temperature readings. A slow ramp rate is crucial as it allows for the heat to be evenly distributed throughout the sample, preventing a falsely elevated melting point. Observing for decomposition is a key validation step for this specific compound, confirming its known thermal instability.

Caption: Experimental workflow for melting point determination.

Stability and Storage

Proper storage is crucial for maintaining the integrity of this compound.

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[4] It is classified under Storage Class 11 for combustible solids.[1]

Safety and Handling

As with any chemical reagent, appropriate safety precautions must be taken when handling this compound.

Hazard Identification

-

Hazard Statements:

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Use safety glasses with side-shields or goggles.[1]

-

Hand Protection: Wear compatible chemical-resistant gloves.[1]

-

Respiratory Protection: A NIOSH-approved N95 dust mask is recommended, especially when handling the powder.[1]

First-Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]

-

In case of skin contact: Wash off with soap and plenty of water.[4]

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[4]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Always consult the full Safety Data Sheet (SDS) before use.[4]

Potential Applications

While this guide focuses on the physical properties, it is noteworthy that 4-(Dimethylamino)benzylamine and its derivatives have been investigated in several research areas. Peer-reviewed papers have explored its use as a substrate for monoamine oxidase B and in the development of chemiluminescence derivatization reagents.[1] These applications underscore the importance of a solid understanding of its fundamental physical and chemical characteristics.

References

Sources

Solubility Profile of 4-(Dimethylamino)benzylamine Dihydrochloride: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a detailed examination of the solubility characteristics of 4-(Dimethylamino)benzylamine dihydrochloride (CAS No: 34403-52-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer mechanistic insights into its solubility behavior in both aqueous and organic media. By explaining the causal relationships between the compound's chemical structure—specifically its dihydrochloride salt form—and its dissolution properties, this guide equips scientists with the foundational knowledge required for effective experimental design, formulation development, and analytical method validation. Included is a detailed, field-proven protocol for empirical solubility determination using the gold-standard shake-flask method.

Physicochemical Identity and Properties

This compound is a diamine salt. The parent molecule contains a primary benzylamine and a tertiary arylamine. Its conversion to a dihydrochloride salt drastically alters its physicochemical properties, most notably its solubility, by introducing ionic character. This transformation is a critical and deliberate choice in chemical synthesis and drug development to enhance aqueous compatibility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 34403-52-6 | |

| Molecular Formula | C₉H₁₄N₂ · 2HCl | [1] |

| Molecular Weight | 223.14 g/mol | [1] |

| Melting Point | 220-224 °C (with decomposition) | |

| Appearance | Faintly yellow to yellow powder/crystals | |

| Purity | Typically ≥95% | [2] |

Solubility Profile: Quantitative Data and Mechanistic Analysis

The solubility of a compound is not an intrinsic constant but is dependent on the interplay between the solute and the solvent. For an ionizable molecule like this compound, the solvent's polarity and pH are dominant factors.

Aqueous Solubility: The Role of the Dihydrochloride Salt

The most significant feature of this compound is its high water solubility, a direct consequence of its salt form. The free base, 4-(Dimethylamino)benzylamine, would be expected to have limited water solubility due to its organic, aromatic structure. However, protonation of the two basic nitrogen centers by hydrochloric acid converts the molecule into a cationic species with chloride counter-ions.

This ionic salt readily dissolves in water, a highly polar solvent, through favorable ion-dipole interactions. Water molecules form hydration shells around the protonated amine cations and the chloride anions, overcoming the crystal lattice energy of the solid. This principle is fundamental in pharmaceutical sciences, where amine-containing active pharmaceutical ingredients (APIs) are frequently formulated as hydrochloride salts to improve their bioavailability.[3]

Caption: Dissolution mechanism in water.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data. It is crucial to note that solubility is temperature-dependent; the data provided are typically measured at standard room temperature.

Table 2: Solubility Data Summary

| Solvent | Type | Reported Solubility | Observations | Source(s) |

| Water (H₂O) | Polar Protic | 50 mg/mL | Clear, faintly yellow to yellow solution | |

| Methanol (MeOH) | Polar Protic | 25 mg/mL | Clear, colorless to yellow solution | |

| Diethyl Ether | Non-polar | Expected to be Insoluble | Amine salts are generally insoluble in non-polar organic solvents. | [4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (Specific data not available) | A common solvent for both polar and non-polar compounds. | [5] |

Factors Influencing Solubility

-

pH: The solubility of amine hydrochlorides is highly pH-dependent. In acidic to neutral aqueous solutions (pH < 7), the compound will remain in its protonated, highly soluble salt form. If the pH of the solution is raised significantly with a base (e.g., NaOH), the protonated amine groups will be deprotonated, converting the salt back to its free base form. This neutral species is significantly less polar and will likely precipitate out of the aqueous solution. This property is often exploited for purification and extraction.[6][7]

-

Temperature: For most solid solutes, solubility increases with temperature. When preparing concentrated stock solutions, gentle warming can facilitate dissolution. However, it is essential to verify the thermal stability of the compound, although it is known to be stable under standard ambient conditions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To ensure trustworthy and reproducible results, the equilibrium solubility must be determined empirically. The shake-flask method is the universally accepted gold-standard technique for this purpose.[8][9] This protocol describes a self-validating system to measure the solubility of this compound in a solvent of interest.

Principle

An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to ensure equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound is then quantified in the clear supernatant.

Materials and Equipment

-

This compound

-

Solvent of interest (e.g., deionized water, PBS, ethanol)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for accurate quantification.

-

Addition of Excess Solute: To a glass vial, add a pre-weighed amount of the solvent (e.g., 2 mL). Add an excess amount of this compound—enough to ensure that undissolved solid remains visible after equilibration (e.g., add 120 mg to 2 mL of water for a target solubility of ~50 mg/mL).

-

Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is achieved.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve established in Step 1.

-

Quantification: Analyze the diluted sample along with the standard solutions using a validated HPLC method.

-

Calculation: Using the calibration curve, determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the equilibrium solubility at the specified temperature, typically reported in mg/mL or mol/L.

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)benzylamine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Dimethylamino)benzylamine dihydrochloride, a key intermediate in the development of various pharmaceuticals and research chemicals. We will explore the predominant synthetic strategies, focusing on the reductive amination of 4-(dimethylamino)benzaldehyde and the reduction of 4-(dimethylamino)benzonitrile. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the synthetic routes. Furthermore, this guide includes a thorough discussion of the characterization of the final product and critical safety considerations for the handling of all reagents and intermediates.

Introduction: The Significance of 4-(Dimethylamino)benzylamine

4-(Dimethylamino)benzylamine and its derivatives are versatile building blocks in organic synthesis. The presence of both a primary amine and a dimethylamino group on the benzylic framework makes it a valuable precursor for the synthesis of a wide range of more complex molecules. These compounds have found applications in medicinal chemistry, including in the development of novel therapeutic agents. The dihydrochloride salt form is often preferred for its increased stability and solubility in aqueous media, facilitating its use in various applications.

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of 4-(Dimethylamino)benzylamine can be approached through several strategic pathways. The two most common and practical routes, especially in a laboratory setting, are the reductive amination of 4-(dimethylamino)benzaldehyde and the reduction of 4-(dimethylamino)benzonitrile.

Route 1: Reductive Amination of 4-(Dimethylamino)benzaldehyde

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1] In this one-pot reaction, an aldehyde or ketone reacts with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a primary amine like 4-(dimethylamino)benzylamine, ammonia is used as the nitrogen source.

Advantages:

-

Convergent Synthesis: This is a one-pot reaction, which can be more efficient in terms of time and resources.

-

Mild Conditions: The use of reducing agents like sodium borohydride allows for relatively mild reaction conditions.

-

Commercially Available Starting Material: 4-(Dimethylamino)benzaldehyde is a readily available and relatively inexpensive starting material.

Disadvantages:

-

Potential for Side Reactions: The formation of secondary and tertiary amine byproducts can occur if the reaction conditions are not carefully controlled.

-

Handling of Ammonia: The use of ammonia, either as a gas or in solution, requires appropriate handling due to its volatility and pungent odor.

Route 2: Reduction of 4-(Dimethylamino)benzonitrile

The reduction of a nitrile group is a classic transformation in organic synthesis to produce a primary amine. This can be achieved through various methods, including catalytic hydrogenation or the use of stoichiometric reducing agents.

Advantages:

-

Direct Conversion: This route offers a direct conversion of the nitrile functionality to the primary amine.

-

High Selectivity: Catalytic hydrogenation, in particular, can be highly selective for the reduction of the nitrile group, minimizing the formation of byproducts.[2]

Disadvantages:

-

Harsh Reagents: The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) requires strict anhydrous conditions and careful handling due to its high reactivity with water.[3][4]

-

Specialized Equipment: Catalytic hydrogenation often requires specialized equipment, such as a high-pressure hydrogenation apparatus.[5]

-

Starting Material Availability: While 4-(dimethylamino)benzonitrile is commercially available, it may be less common or more expensive than the corresponding aldehyde.[6]

Recommended Synthetic Protocol: Reductive Amination of 4-(Dimethylamino)benzaldehyde

Based on a balance of efficiency, safety, and accessibility of starting materials, the reductive amination of 4-(dimethylamino)benzaldehyde using sodium borohydride is the recommended laboratory-scale synthesis.

Reaction Mechanism

The reaction proceeds in two main steps:

-

Imine Formation: 4-(Dimethylamino)benzaldehyde reacts with ammonia in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine.

-

Reduction: The imine is then reduced by a hydride source, such as sodium borohydride, to yield the primary amine, 4-(dimethylamino)benzylamine.

Caption: Reductive amination workflow.

Experimental Protocol

Materials:

-

4-(Dimethylamino)benzaldehyde

-

Methanol (MeOH)

-

Ammonium hydroxide (28-30% solution)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Diethyl ether (Et₂O) or Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)benzaldehyde (1.0 eq) in methanol.

-

To this solution, add ammonium hydroxide solution (excess, e.g., 10-20 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.5 - 2.0 eq) to the stirred solution. Maintain the temperature below 10 °C during the addition to control the reaction rate.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

-

Work-up and Isolation of the Free Amine:

-

Quench the reaction by the slow and careful addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(dimethylamino)benzylamine as an oil.

-

-

Formation and Purification of the Dihydrochloride Salt:

-

Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or ethanol.

-

Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper). A precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.

-

The crude dihydrochloride salt can be purified by recrystallization. A common solvent system for recrystallization of amine hydrochlorides is a mixture of ethanol and diethyl ether or isopropanol and diethyl ether. Dissolve the salt in a minimal amount of hot ethanol or isopropanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₁₆Cl₂N₂ |

| Molecular Weight | 223.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 220-224 °C (decomposes)[7] |

| Solubility | Soluble in water[7] |

| ¹H NMR (D₂O) | Expected signals: ~7.5-7.8 ppm (d, 2H, Ar-H), ~7.3-7.5 ppm (d, 2H, Ar-H), ~4.2 ppm (s, 2H, CH₂), ~3.1 ppm (s, 6H, N(CH₃)₂) |

| ¹³C NMR (D₂O) | Expected signals: Aromatic carbons (~115-150 ppm), benzylic carbon (~45 ppm), methyl carbons (~40 ppm) |

| IR (KBr, cm⁻¹) | Expected peaks: N-H stretch (amine salt), C-H stretch (aromatic and aliphatic), C=C stretch (aromatic), C-N stretch |

| Mass Spectrometry (ESI+) | Expected m/z: 151.12 [M+H]⁺ (for the free base) |

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis. A thorough risk assessment should be conducted before commencing any experimental work.

-

4-(Dimethylamino)benzaldehyde: May cause skin and eye irritation.[8][9] Avoid inhalation of dust.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and keep away from water and acids.

-

Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Organic Solvents (Methanol, Diethyl Ether, Dichloromethane): Flammable and/or toxic. Handle in a well-ventilated fume hood and avoid sources of ignition.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield are mandatory at all times.

-

Chemically resistant gloves (e.g., nitrile) should be worn.

-

A laboratory coat must be worn.

Conclusion

This guide has detailed a reliable and accessible method for the synthesis of this compound via the reductive amination of 4-(dimethylamino)benzaldehyde. By understanding the underlying chemical principles, carefully following the experimental protocol, and adhering to all safety precautions, researchers can confidently produce this valuable synthetic intermediate. The comparative analysis of synthetic routes provides a framework for selecting the most appropriate method based on available resources and project requirements.

References

- Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde.

- Wikipedia. (2023, December 19). Eschweiler–Clarke reaction.

- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.

- Grokipedia. (n.d.). Eschweiler–Clarke reaction.

- Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction.

- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.

- JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.

- Organic Chemistry Portal. (n.d.). Reductive Amination.

- Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile.

- ResearchGate. (2023). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- The Organic Chemistry Tutor. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube.

- ResearchGate. (n.d.). Mild hydrogenation of benzonitrile to benzylamine over amorphous NiAl alloy catalyst.

- Organic Chemistry Portal. (n.d.). Nitrile to Amine.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Beilstein Journals. (n.d.). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides.

- Organic Syntheses. (n.d.). Procedure 7.

- University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.

- Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros.

- Reaction Chemistry & Engineering (RSC Publishing). (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen.

- ResearchGate. (n.d.). Step-by-step hydrogenation mechanism of benzonitrile to benzylamine on....

- ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with....

- ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and....

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871).

- Wikipedia. (n.d.). Nitrile reduction.

- PubChem. (n.d.). 4-(Dimethylamino)benzonitrile.

- Natural Product Reports (RSC Publishing). (2024). Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites.

- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- Reddit. (n.d.). How to purify Benzylamine?. r/OrganicChemistry.

- NIST WebBook. (n.d.). Benzaldehyde, 4-(dimethylamino)-.

- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.

Sources

An In-depth Technical Guide to the Mechanistic Landscape of 4-(Dimethylamino)benzylamine Dihydrochloride

Foreword: Charting the Unexplored Territory of a Versatile Chemical Scaffold

To our fellow researchers, scientists, and pioneers in drug development, this guide ventures into the scientific understanding of 4-(Dimethylamino)benzylamine dihydrochloride. It is crucial to establish from the outset that, as of the current scientific landscape, a discretely defined and universally accepted "mechanism of action" for this compound, in the classical pharmacological sense, remains to be fully elucidated. The existing body of research primarily positions this molecule as a valuable chemical intermediate and a member of the broader benzylamine class, which exhibits a wide range of biological activities.[1]

This guide, therefore, adopts a dual-pronged approach. Firstly, it will meticulously collate and analyze the established biochemical interactions and the synthetic utility of this compound. Secondly, and perhaps more critically for the advancement of our collective knowledge, it will lay out a comprehensive, field-proven investigative roadmap. This roadmap is designed to empower researchers with the necessary experimental frameworks to systematically uncover the nuanced mechanisms through which this compound and its derivatives may exert biological effects. We will not merely list protocols; we will delve into the causality behind each experimental choice, fostering a self-validating system of inquiry.

I. Core Biochemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzylamine core substituted with a dimethylamino group at the para (4) position of the benzene ring.[1] The dihydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for many experimental and synthetic applications.[2]

| Property | Value | Source |

| CAS Number | 34403-52-6 | [3] |

| Molecular Formula | (CH₃)₂NC₆H₄CH₂NH₂·2HCl | [3] |

| Molecular Weight | 223.14 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in water (50 mg/mL) | [2] |

| Purity | Typically ≥95% | [3] |

The presence of two amine groups—a primary amine on the benzyl group and a tertiary amine in the dimethylamino substituent—confers basic properties to the molecule, allowing for the formation of salts with acids.[1] This dual amine character is also central to its reactivity and utility as a chemical building block.

II. Known Biochemical Interactions: The Monoamine Oxidase Connection

While a broad mechanism of action is not defined, peer-reviewed studies have investigated the interaction of p-(N,N-dimethylamino)benzylamine, the free base of the compound , with monoamine oxidase B (MAO-B).[2] MAOs are a family of enzymes crucial in the catabolism of monoamine neurotransmitters and dietary amines.

Spectral and kinetic studies have demonstrated that analogues of p-(N,N-dimethylamino)benzylamine are oxidized by MAO-B, leading to the formation of an imine product.[2] This suggests a potential for 4-(dimethylamino)benzylamine to act as a substrate for MAO enzymes.

Caption: Potential oxidation of 4-(Dimethylamino)benzylamine by MAO-B.

This interaction is significant as MAO inhibitors are a well-established class of drugs used in the treatment of depression and neurodegenerative diseases. While 4-(dimethylamino)benzylamine itself is not characterized as a potent inhibitor, its substrate activity provides a foundational clue to its potential neurological or metabolic effects.

III. A Versatile Scaffold for Bioactive Derivatives

A primary "action" of this compound is its role as a versatile starting material in the synthesis of novel bioactive compounds.[1] The benzylamine core is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[4][5][6] The dimethylamino group can modulate the electronic properties and basicity of the molecule, influencing its binding to biological targets.

A. β-Tryptase Inhibitors for Inflammatory Conditions

Research into 4-substituted benzylamine derivatives has led to the discovery of potent inhibitors of β-tryptase, a serine protease considered a critical mediator in asthma.[7] One such derivative, M58539, demonstrated high selectivity and an IC50 of 5.0 nM.[7] This highlights the potential for derivatives of 4-(dimethylamino)benzylamine to be developed as anti-inflammatory agents.

Caption: Synthetic utility of the 4-(dimethylamino)benzylamine scaffold.

B. Novel Antimycotic and Antitubercular Agents

The benzylamine structure is also a key component of antimycotic drugs like naftifine and terbinafine.[8] Studies have explored novel benzylamine derivatives, synthesized through reductive amination, for their antimycotic activity against various yeast species.[8] Furthermore, other research has focused on synthesizing benzylamine derivatives with activity against Mycobacterium tuberculosis.[4] These examples underscore the broad therapeutic potential that can be unlocked by modifying the 4-(dimethylamino)benzylamine core.

IV. An Investigative Roadmap to Elucidate the Mechanism of Action

For researchers seeking to define the intrinsic biological activity of this compound, a systematic and multi-faceted approach is required. The following experimental workflow provides a robust framework for such an investigation.

Caption: Proposed experimental workflow for mechanism of action elucidation.

A. Phase 1: Broad Spectrum Screening

-

Objective: To identify any significant biological activity in a range of cell-based and biochemical assays.

-

Protocol: High-Content Imaging Phenotypic Screen

-

Cell Lines: Utilize a diverse panel of human cell lines (e.g., cancer lines from different tissues, primary-like cells).

-

Treatment: Treat cells with a concentration range of this compound (e.g., 1 µM to 100 µM).

-

Staining: Use a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria).

-

Imaging: Acquire images using an automated high-content imaging system.

-

Analysis: Quantify a wide array of cellular features (e.g., cell count, nuclear size, mitochondrial integrity, cytoskeletal arrangement).

-

Causality: A significant and reproducible change in a specific phenotype (e.g., induction of apoptosis, cell cycle arrest) provides the first clue towards a cellular pathway of action.

-

-

Protocol: Broad Target-Based Panel Screen

-

Assay Type: Utilize commercially available broad panel screening services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

-

Targets: Screen against a panel of several hundred common drug targets, including GPCRs, kinases, ion channels, and transporters.

-

Causality: A confirmed "hit" (typically >50% inhibition or activation at a given concentration) on a specific target provides a direct molecular hypothesis to pursue.

-

B. Phase 2: Hit Validation and Dose-Response

-

Objective: To confirm initial hits and quantify the potency of the compound.

-

Protocol: Dose-Response Curve Generation

-

Methodology: Based on the hit from Phase 1, perform a more detailed dose-response analysis using the relevant assay (e.g., a specific enzyme activity assay or a cell-based functional assay).

-

Concentration Range: Use a 10-point, 3-fold serial dilution of the compound centered around the initial hit concentration.

-

Data Analysis: Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition) or EC50 (for activation).

-

Causality: A well-defined sigmoidal dose-response curve is a hallmark of a specific drug-target interaction and establishes the potency of the compound.

-

C. Phase 3: Target Identification and Engagement

-

Objective: To unequivocally identify the direct molecular target(s) of the compound.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Workflow:

-

Treat intact cells or cell lysates with the compound or a vehicle control.

-

Heat the samples across a range of temperatures.

-

Cool the samples and separate soluble from aggregated proteins.

-

Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of a specific protein that remains soluble at each temperature.

-

-

Causality: A shift in the melting curve of a protein in the presence of the compound is strong evidence of direct physical interaction (target engagement) within a cellular context.

-

D. Phase 4: Pathway Deconvolution

-

Objective: To understand the downstream cellular consequences of target engagement.

-

Protocol: Phospho-Proteomics or Western Blot Analysis

-

Methodology: Treat cells with the compound at a relevant concentration (e.g., EC50 or IC50) for various time points.

-

Analysis:

-

Western Blot: If a specific pathway is hypothesized (e.g., MAPK pathway), probe for the phosphorylation status of key signaling proteins (e.g., p-ERK, p-JNK).

-

Phospho-Proteomics (Mass Spectrometry): For an unbiased view, perform a global analysis of changes in protein phosphorylation across the proteome.

-

-

Causality: Changes in the phosphorylation state of signaling proteins downstream of the identified target will delineate the specific signaling cascade that is modulated by the compound.

-

V. Conclusion and Future Directions

This compound presents a compelling case study in the modern approach to chemical biology and drug discovery. While its direct mechanism of action is not yet fully characterized, its established interaction with MAO enzymes and its proven utility as a scaffold for generating highly potent and selective bioactive molecules, such as β-tryptase inhibitors, mark it as a compound of significant scientific interest.[2][7]

The true value of this guide lies in its forward-looking, systematic approach to discovery. By employing the outlined investigative roadmap, the scientific community is well-equipped to move beyond the current understanding of this molecule. Through a logical progression of phenotypic screening, target identification, and pathway analysis, the intricate biological roles of this compound and its future derivatives can be brought into sharp focus, potentially unlocking new avenues for therapeutic intervention.

VI. References

-

Kogen, H., et al. (2006). Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2986-90. [Link]

-

Mphahane, N., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. [Link]

-

PubChem. 4-(Dimethylamino)benzaldehyde. [Link]

-

PubChem. 4-(Dimethylamino)benzonitrile. [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Semantic Scholar. [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. [Link]

-

Bracher, F., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. [Link]

Sources

- 1. CAS 19293-58-4: 4-DIMETHYLAMINOBENZYLAMINE | CymitQuimica [cymitquimica.com]

- 2. 4-二甲氨基苄胺 二盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

A Technical Guide to the Safe Handling of 4-(Dimethylamino)benzylamine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 4-(Dimethylamino)benzylamine dihydrochloride. As a Senior Application Scientist, the following information synthesizes critical data from safety data sheets (SDS) with practical, field-proven insights to ensure the highest standards of laboratory safety and experimental integrity. The structure of this document is designed to logically flow from hazard identification to proactive prevention and emergency response.

Section 1: Chemical Identity and Physical Properties

A foundational aspect of safe laboratory practice is the unambiguous identification of the chemical agent and a clear understanding of its physical characteristics. These properties are essential for accurate risk assessment and the design of appropriate handling procedures.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 4-(aminomethyl)-N,N-dimethylaniline,dihydrochloride | [1] |

| CAS Number | 34403-52-6 | |

| Molecular Formula | (CH₃)₂NC₆H₄CH₂NH₂ · 2HCl | [2] |

| Molecular Weight | 223.14 g/mol | [2] |

| Appearance | Solid crystals | [3][4] |

| Melting Point | 220-224 °C (decomposes) | |

| Solubility | Soluble in water (50 mg/mL) | |

| Stability | Stable under standard ambient conditions; Hygroscopic | [5] |

Section 2: GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with specific hazards that necessitate careful handling. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][5][6]

| GHS Classification | |

| Pictogram | |

| Signal Word | Warning |

| Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System |

| Hazard Statements | H315: Causes skin irritation.[1][5]H319: Causes serious eye irritation.[1][5]H335: May cause respiratory irritation.[1][5] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust.[6]P264: Wash skin thoroughly after handling.[6]P271: Use only outdoors or in a well-ventilated area.[6]P280: Wear protective gloves/eye protection/face protection.[6]Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]P312: Call a POISON CENTER/doctor if you feel unwell.[1]P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]P337 + P313: If eye irritation persists: Get medical advice/attention.[5]P362: Take off contaminated clothing and wash before reuse.[5] |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the cornerstone of chemical safety. This is achieved through a combination of engineering controls and appropriate personal protective equipment. The causality for each recommendation is grounded in the specific hazards identified in Section 2.

-

Engineering Controls :

-

Chemical Fume Hood : All handling of solid this compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood. This is a critical control to mitigate the risk of respiratory irritation (H335).[3]

-

Ventilation : Ensure adequate general laboratory ventilation to prevent the accumulation of any airborne particulates.[5]

-

-

Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound is detailed below. The selection of specific items must be based on a thorough risk assessment of the planned procedure.

-

Eye and Face Protection : ANSI Z87.1-compliant safety glasses with side shields are mandatory.[4] A face shield should be worn in addition to safety glasses when there is a significant risk of splashing or dust generation. This protects against the serious eye irritation hazard (H319).

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact and irritation (H315). Gloves should be inspected for integrity before each use and changed immediately if contamination occurs.

-

Respiratory Protection : If dust generation is unavoidable or if working outside of a fume hood (not recommended), a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required.[5]

-

Skin and Body Protection : A standard laboratory coat must be worn and fully buttoned. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is advisable.[6]

-

Section 4: Standard Operating Procedure for Safe Handling

This protocol provides a self-validating system for the routine handling of this compound, designed to minimize risk at each step.

-

Preparation :

-

Verify that the chemical fume hood is operational and certified.

-

Don all required PPE as outlined in Section 3.

-

Prepare the work area by covering the surface with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.

-

-

Weighing and Transfer :

-

Retrieve the stock container from its storage location. Note its hygroscopic nature; minimize its time open to the atmosphere.[5]

-

Carefully open the container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.

-

Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

-

Promptly and securely close the stock container.

-

-

Post-Handling :

-

Clean any residual powder from the spatula and work surface using a method that does not generate dust (e.g., wiping with a damp cloth).

-

Dispose of all contaminated disposable materials (weigh boats, bench paper, gloves) in a designated solid hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.[5]

-

Section 5: Storage, Stability, and Disposal

-

Storage Conditions : Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

-

Store in a tightly closed container to prevent moisture absorption, as the material is hygroscopic.[5]

-

For long-term stability and to protect from moisture, handling and storage under an inert gas (e.g., argon, nitrogen) is recommended.[5]

-

Keep in a dry, cool, and well-ventilated place, away from incompatible materials.[5][7]

-

The designated storage area should be secure and locked.[1][6]

-

Storage Class : 11, Combustible Solids.[5]

-

-

Incompatible Materials :

-

Avoid contact with strong oxidizing agents.[5]

-

-

Disposal Considerations :

Section 6: Emergency Response Protocols

The following diagram and procedures outline the critical steps to take in the event of an emergency. All laboratory personnel must be familiar with these protocols and the location of safety equipment, including emergency showers, eyewash stations, and fire extinguishers.

Sources

An In-depth Technical Guide to 4-(Dimethylamino)benzylamine Dihydrochloride and its Analogs: Synthesis, Biological Activity, and Research Applications

This technical guide provides a comprehensive overview of 4-(Dimethylamino)benzylamine dihydrochloride and its analogs, designed for researchers, scientists, and professionals in drug development. This document delves into the synthesis, physicochemical properties, biological activities, and key experimental protocols related to this important class of compounds.

Introduction: The Significance of the Benzylamine Scaffold

The benzylamine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules. Its structural simplicity, coupled with its ability to engage in various non-covalent interactions, makes it an attractive building block for the design of novel therapeutics. The introduction of a dimethylamino group at the para-position of the benzene ring, as seen in 4-(Dimethylamino)benzylamine, significantly modulates the electronic properties of the molecule, influencing its basicity, reactivity, and ultimately, its biological profile. This guide will explore the nuances of this substitution and its implications for drug discovery.

Physicochemical Properties of this compound

This compound is a commercially available research chemical that serves as a versatile starting material for the synthesis of more complex molecules.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 34403-52-6 | [1][2] |

| Molecular Formula | C₉H₁₄N₂ · 2HCl | [1] |

| Molecular Weight | 223.14 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 220-224 °C (decomposes) | [1] |

| Solubility | Soluble in water (50 mg/mL) | [1][2] |

| SMILES | Cl.Cl.CN(C)c1ccc(CN)cc1 | [1] |

| InChI Key | NRZQHDOWSPJUQW-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The synthesis of 4-(Dimethylamino)benzylamine can be achieved through several established synthetic routes, primarily involving the reduction of a corresponding functional group at the benzylic position. The choice of starting material and reducing agent can be tailored based on laboratory scale, available reagents, and desired purity. The dihydrochloride salt is typically prepared in the final step by treating the free base with hydrochloric acid.

Synthetic Pathways

Two primary and reliable pathways for the synthesis of 4-(Dimethylamino)benzylamine are the reduction of 4-(dimethylamino)benzonitrile and the reductive amination of 4-(dimethylamino)benzaldehyde.

Caption: Synthetic routes to 4-(Dimethylamino)benzylamine.

Experimental Protocol: Reductive Amination of 4-(Dimethylamino)benzaldehyde

This protocol details a common laboratory-scale synthesis of 4-(Dimethylamino)benzylamine from its corresponding aldehyde via reductive amination.[3]

Materials:

-

4-(Dimethylamino)benzaldehyde

-

Ammonium acetate or aqueous ammonia

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (e.g., 2M in diethyl ether)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (1.0 eq) in methanol. Add a large excess of the ammonia source, such as ammonium acetate (5-10 eq) or concentrated aqueous ammonia. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition of NaBH₄ will cause gas evolution.

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete as indicated by TLC. Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Work-up: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(Dimethylamino)benzylamine as an oil or solid.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid (2.0 eq) dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Rationale: The use of a large excess of the ammonia source drives the equilibrium towards the formation of the primary imine, minimizing the formation of secondary amine byproducts. Sodium borohydride is a mild and selective reducing agent for the imine functional group in the presence of the aromatic ring.

Biological Activity and Mechanism of Action

The primary biological target of interest for 4-(Dimethylamino)benzylamine and its analogs is Monoamine Oxidase B (MAO-B) .[1][2][4] MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including phenylethylamine and benzylamine.[1][5]

Interaction with Monoamine Oxidase B (MAO-B)

4-(Dimethylamino)benzylamine serves as a substrate for MAO-B.[6][7][8] The enzymatic reaction involves the oxidation of the benzylamine to the corresponding imine, which is then hydrolyzed to 4-(dimethylamino)benzaldehyde and ammonia, with the concomitant production of hydrogen peroxide.[9]

Caption: Oxidation of 4-(Dimethylamino)benzylamine by MAO-B.

The kinetic parameters for the oxidation of a related compound, 4-dimethylaminophenethylamine (DMAPEA), by MAO-B have been determined to be a Kₘ of 5.8 µM and a Vₘₐₓ of 21.2 pmol/min/mg protein.[6] This high affinity and selectivity make it a useful tool for studying MAO-B activity.[6]

Analogs and Derivatives: A Spectrum of Activities

The 4-(dimethylamino)benzylamine scaffold has been incorporated into a variety of molecules with diverse biological activities, highlighting its versatility in drug design.

-

MAO-B Inhibitors: Numerous benzylamine-sulfonamide derivatives have been synthesized and shown to be potent and selective MAO-B inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range.[1] For instance, certain novel benzylamine-sulfonamide derivatives have demonstrated IC₅₀ values as low as 0.041 µM for hMAO-B.[1]

-

Dopamine D1 Receptor Antagonists: Analogs incorporating the 4-(dimethylamino)cinnamyl moiety have been developed as potent and selective dopamine D1 receptor antagonists.[10] For example, a benzazepine analog showed a Kᵢ of 60.3 nM for the D1 receptor.[10]

-

Catecholamine Uptake Inhibitors: Benzylamine analogs of bretylium have been shown to inhibit the uptake of norepinephrine and dopamine in rat brain homogenates, suggesting their potential as modulators of catecholaminergic neurotransmission.[11]

The following table summarizes the biological activities of selected 4-(dimethylamino)benzylamine analogs.

| Analog Structure/Class | Biological Target | Activity (IC₅₀/Kᵢ) | Reference(s) |

| Benzylamine-sulfonamide derivatives | MAO-B | 0.041 µM (IC₅₀) | [1] |

| N-Arylated heliamine analogues | MAO-B | 1.55 µM (IC₅₀) | [5] |

| 4-Fluorobenzyl-dimethyl-silyl-methanamine | MAO-B | 11 µM (Kᵢ) | [12] |

| (+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analog | Dopamine D1 Receptor | 60.3 nM (Kᵢ) | [10] |

Experimental Protocols

Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol describes a common method for screening inhibitors of MAO-B activity using a fluorometric assay that detects the production of hydrogen peroxide.[1][3]

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

MAO-B Substrate (e.g., Tyramine or Benzylamine)

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent (or other suitable fluorescent probe for H₂O₂)

-

Test inhibitors and a known MAO-B inhibitor (e.g., Selegiline) as a positive control

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the MAO-B enzyme, substrate, HRP, Amplex Red, and test compounds in the assay buffer.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

MAO-B Assay Buffer

-

Test inhibitor at various concentrations (or vehicle for control wells)

-

MAO-B enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: To initiate the enzymatic reaction, add a solution containing the MAO-B substrate, HRP, and Amplex Red to each well.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm. Record the fluorescence intensity over time (e.g., every minute for 30 minutes).

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Self-Validation: The inclusion of a known MAO-B inhibitor like selegiline serves as a positive control to validate the assay's performance. A blank control (without enzyme) should also be included to account for any background fluorescence.

Protocol: HPLC Purity Analysis of this compound

This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.[13][14][15]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent or a buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate). A typical gradient might start with a low percentage of acetonitrile and ramp up to a higher percentage over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared sample onto the HPLC system and run the analysis using the specified conditions.

-

Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Causality behind Experimental Choices: The use of a C18 column provides good retention and separation of the relatively polar benzylamine. The acidic mobile phase ensures that the amine groups are protonated, leading to better peak shape. UV detection at 254 nm is suitable due to the aromatic nature of the compound.

Safety and Handling

This compound is classified as a hazardous substance.[6][16] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][16]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[6][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

Conclusion

This compound and its analogs represent a valuable class of compounds with significant potential in drug discovery and chemical biology. Their straightforward synthesis and diverse biological activities, particularly as modulators of MAO-B, make them attractive targets for further investigation. This guide has provided a comprehensive technical overview to support researchers in their exploration of this promising chemical space.

References

- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Future Medicinal Chemistry. [Link]

- 4-Dimethylaminophenethylamine, a sensitive, specific, electrochemically detectable monoamine oxidase-B substr

- Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Omega. [Link]

- Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro.

- Do MAO A and MAO B utilize the same mechanism for the C-H bond cleavage step in catalysis? Evidence suggesting differing mechanisms. Neuroscience Letters. [Link]

- Selective inhibition of the A form of monoamine oxidase by 4-dimethylamino-alpha-methylphenylalkylamine derivatives in the rat. Journal of Neural Transmission. [Link]

- Monoamine oxidase inhibitory effects of some 4-aminophenethylamine deriv

- p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Inhibition of uptake of catecholamines by benzylamine derivatives. Journal of Medicinal Chemistry. [Link]

- Gram‐scale synthesis of benzylamine

- Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in Molecular Biology. [Link]

- (+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analogs: novel dopamine D1 receptor antagonists. Journal of Medicinal Chemistry. [Link]

- New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Chemical Neuroscience. [Link]

- Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]

- Structures and Mechanism of the Monoamine Oxidase Family. Current Medicinal Chemistry. [Link]

- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]

- HPLC Methods for analysis of Dimethylamine.

- Spectral and kinetic studies of imine product formation in the oxidation of p-(N,N-dimethylamino)benzylamine analogs by monoamine oxidase B. Biochemistry. [Link]

- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules. [Link]

- The Pharmacodynamic Characterization of an Antisense Oligonucleotide Against Monoamine Oxidase-B (MAO-B) in Rat Brain Striatal Tissue. Journal of Pharmacology and Experimental Therapeutics. [Link]

- An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process.

- Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen. [Link]

- Comparison of some conformationally rigid benzylamine analogs as substrates for rabbit lung N-methyltransferase.

- Oxidation of benzylamine (12 µM–8 mM) by human MAO-B (2 nM) in the...

- Synthesis of 4-dimethylaminobenzaldehyde. PrepChem.com. [Link]

- Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. Bioorganic Chemistry. [Link]

- Characterization of monoamine oxidase-B (MAO-B) as a biomarker of reactive astrogliosis in Alzheimer's disease and related dementias.

- 4-(Dimethylamino)benzaldehyde. Acta Crystallographica Section E. [Link]

- Synthesis of p-Dimethylaminobenzaldehyde. Chempedia - LookChem. [Link]

- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. [Link]

Sources

- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Dimethylaminophenethylamine, a sensitive, specific, electrochemically detectable monoamine oxidase-B substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Dimethylaminophenethylamine, a sensitive, specific, electrochemically detectable monoamine oxidase-B substrate. | Sigma-Aldrich [sigmaaldrich.com]

- 8. The Pharmacodynamic Characterization of an Antisense Oligonucleotide Against Monoamine Oxidase-B (MAO-B) in Rat Brain Striatal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analogs: novel dopamine D1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. helixchrom.com [helixchrom.com]

- 15. tis.wu.ac.th [tis.wu.ac.th]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(Dimethylamino)benzylamine Dihydrochloride: From Synthesis to Application

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal and materials chemistry, the strategic use of well-defined molecular scaffolds is paramount to innovation. 4-(Dimethylamino)benzylamine dihydrochloride, a seemingly unassuming molecule, represents a cornerstone building block with significant, yet often understated, potential. Its unique combination of a reactive primary amine and a tertiary dimethylamino group, situated on a stable aromatic ring, renders it a valuable intermediate in the synthesis of a diverse array of complex molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis and historical context to its practical applications and analytical characterization. By elucidating the causality behind experimental choices and grounding claims in verifiable literature, this document serves as both a practical handbook and an insightful reference for harnessing the full potential of this versatile compound.

Physicochemical Properties and Structural Elucidation

This compound is a salt, typically appearing as a crystalline solid. The presence of two hydrochloride moieties protonates both the primary and tertiary amine groups, enhancing its stability and solubility in aqueous media.

| Property | Value | Source |

| CAS Number | 34403-52-6 | [1] |

| Molecular Formula | C₉H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 223.14 g/mol | [1] |